3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyridotriazines, which are heterocyclic compounds containing a pyridine ring fused to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable naphthalene derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and DNA .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalen-1-yl-pyrido(3,4-e)(1,2,4)triazine
- 4-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
- 6-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine
Uniqueness
3-Naphthalen-2-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development .
Properties
CAS No. |
121845-64-5 |
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Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
3-naphthalen-2-ylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C16H10N4/c1-2-4-12-9-13(6-5-11(12)3-1)16-18-15-10-17-8-7-14(15)19-20-16/h1-10H |
InChI Key |
XNJVTIPYRKIRNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CN=C4)N=N3 |
Origin of Product |
United States |
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